molecular formula C19H20N4O3S2 B11475831 N-(4-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B11475831
M. Wt: 416.5 g/mol
InChI Key: FFSGPOFFPQYTJS-UHFFFAOYSA-N
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Description

N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a sulfonyl phenyl acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE typically involves a multi-step process. The initial step often includes the formation of the benzothiazole core, which is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the sulfonylation of the piperazine derivative with a sulfonyl chloride, followed by the acylation of the resulting sulfonamide with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with various molecular targets. It is known to inhibit acetylcholinesterase, which leads to increased levels of acetylcholine in the brain, thereby improving cognitive function. Additionally, it exhibits anti-β-amyloid aggregation properties, which are beneficial in the context of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase and prevent β-amyloid aggregation makes it particularly valuable in the field of neurodegenerative disease research .

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H20N4O3S2/c1-14(24)20-15-6-8-16(9-7-15)28(25,26)23-12-10-22(11-13-23)19-17-4-2-3-5-18(17)27-21-19/h2-9H,10-13H2,1H3,(H,20,24)

InChI Key

FFSGPOFFPQYTJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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